N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride
Overview
Description
Scientific Research Applications
Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives, including N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride, have been extensively studied for their pharmacological potential across various therapeutic areas. The versatility of the piperazine nucleus allows for significant medicinal potential, with slight modifications to the substitution pattern on the piperazine nucleus facilitating noticeable differences in the pharmacological profile of resultant molecules (Rathi, Syed, Shin, & Patel, 2016). The research indicates a growing interest in exploring piperazine-based molecules for their potential in treating a wide range of diseases, highlighting the flexibility of piperazine as a building block for drug discovery.
Piperazine in Drug Development
The role of piperazine in drug development is further underscored by its incorporation into various pharmaceutical agents, demonstrating a broad spectrum of pharmaceutical applications. Recent years have seen the development of new methods for the synthesis of piperazine and morpholine derivatives, showcasing the ongoing interest in harnessing their pharmacophoric activities for therapeutic use (Mohammed, Begum, Zabiulla, & Khanum, 2015). This research trend indicates a commitment to expanding the utility of piperazine derivatives in creating effective and innovative treatments.
Environmental and Analytical Applications
Beyond therapeutic applications, piperazine derivatives are also explored for their environmental and analytical applications. The development of novel piperazine-based compounds for environmental applications, such as nanofiltration membranes, demonstrates the adaptability of this chemical structure beyond pharmaceuticals (Shao et al., 2022). This highlights the diverse potential of piperazine derivatives in contributing to environmental sustainability and protection.
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that the piperazine moiety may interact with multiple targets.
Mode of Action
The piperazine moiety in other drugs often acts as a linker or spacer that connects different functional groups, enhancing the drug’s ability to interact with its target .
Biochemical Pathways
Piperazine derivatives have been associated with a wide range of biological and pharmaceutical activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The piperazine moiety is known to enhance the bioavailability of several drugs .
Result of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of piperazine derivatives .
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-11-3-4-13(9-12(11)2)16-14(18)10-17-7-5-15-6-8-17;;/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLFYSFYDXUGRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCNCC2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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